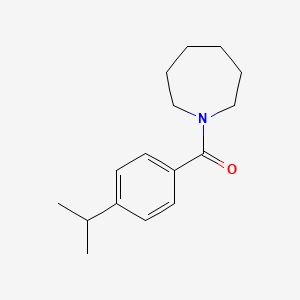![molecular formula C16H18N2O4S B5721261 N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as GSK-J4, and it has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of the lysine demethylase KDM6B. This enzyme plays a key role in the regulation of gene expression, and its inhibition by N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide leads to changes in gene expression that can have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide are wide-ranging and include changes in gene expression, alterations in cell signaling pathways, and effects on cellular metabolism. These effects have been studied extensively in a variety of cell and animal models, and they have potential applications in the treatment of a variety of diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments include its ability to selectively inhibit the activity of the lysine demethylase KDM6B, its wide range of biochemical and physiological effects, and its potential therapeutic applications in the treatment of a variety of diseases. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the potential for off-target effects.
Direcciones Futuras
There are many potential future directions for the study of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. These include further studies of its mechanism of action, the development of more efficient synthesis methods, and the development of more selective inhibitors of the lysine demethylase KDM6B. Additionally, there is potential for the development of new therapeutic agents based on the structure of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide that could have applications in the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves several steps, including the reaction of 3-methoxyaniline with 4-chlorobenzoic acid to form 3-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with methylsulfonyl chloride to form N-(4-chlorobenzoyl)-3-methoxy-N-methylsulfonamide. Finally, this compound is reacted with N-methyl-2-aminobenzamide to form N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of the lysine demethylase KDM6B. This enzyme plays a key role in the regulation of gene expression, and its inhibition by N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including cancer and inflammatory disorders.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWCQXTLQLPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)





![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)


![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)